molecular formula C7H10N2O3S B2821648 methyl 3-(carbamoylamino)-4,5-dihydrothiophene-2-carboxylate CAS No. 1196101-46-8

methyl 3-(carbamoylamino)-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B2821648
CAS No.: 1196101-46-8
M. Wt: 202.23
InChI Key: PFAOCDSQAKKRGE-UHFFFAOYSA-N
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Description

methyl 3-(carbamoylamino)-4,5-dihydrothiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds that have significant applications in various fields due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(carbamoylamino)-4,5-dihydrothiophene-2-carboxylate can be achieved through several methods. One common approach involves the reaction of a thiophene derivative with a carbamoyl chloride in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as the preparation of intermediates, purification, and final synthesis under controlled conditions to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(carbamoylamino)-4,5-dihydrothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

methyl 3-(carbamoylamino)-4,5-dihydrothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(carbamoylamino)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler carbamate derivative with similar reactivity.

    Thiophene-2-carboxylate: Another thiophene derivative with different functional groups.

    Carbendazim: A benzimidazole derivative with fungicidal properties.

Uniqueness

methyl 3-(carbamoylamino)-4,5-dihydrothiophene-2-carboxylate is unique due to its combination of a thiophene ring with a carbamoylamino group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

methyl 4-(carbamoylamino)-2,3-dihydrothiophene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-12-6(10)5-4(2-3-13-5)9-7(8)11/h2-3H2,1H3,(H3,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAOCDSQAKKRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCS1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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